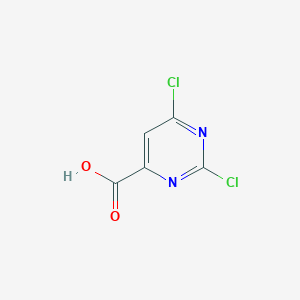

2,6-Dichloropyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46804. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloropyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXUTXQEKYPKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286647 | |

| Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16492-28-7 | |

| Record name | 16492-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloropyrimidine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloropyrimidine-4-carboxylic acid

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 2,6-Dichloropyrimidine-4-carboxylic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. We will delve into the mechanistic underpinnings of the reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis. The guide emphasizes the conversion of readily available starting materials into the target molecule, focusing on a robust and scalable methodology.

Introduction: The Significance of this compound

This compound (CAS No: 16492-28-7) is a highly functionalized pyrimidine derivative.[1][2][3][4][5] Its structure, featuring two reactive chlorine atoms and a carboxylic acid group, makes it a versatile building block for the synthesis of more complex molecules. The chlorine atoms can be selectively substituted through nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide range of functional groups.[6][7] The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other derivatizations.[8] These characteristics have led to its use as a crucial intermediate in the production of various biologically active compounds, including dyes and agrochemicals.[1]

| Compound Property | Value |

| CAS Number | 16492-28-7 |

| Molecular Formula | C5H2Cl2N2O2 |

| Molecular Weight | 192.99 g/mol |

| Melting Point | 90 °C |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)O |

Primary Synthetic Pathway: From Orotic Acid Monohydrate

The most direct and commonly employed route for the synthesis of this compound involves a two-step process starting from orotic acid monohydrate. This pathway first involves the formation of the acyl chloride, followed by a controlled hydrolysis to yield the desired carboxylic acid.

Step 1: Synthesis of 2,6-Dichloropyrimidine-4-carbonyl chloride

The initial step is the conversion of orotic acid monohydrate to 2,6-dichloropyrimidine-4-carbonyl chloride. This transformation is achieved through the use of a strong chlorinating agent, phosphorus trichloride, with a catalytic amount of N,N-dimethylformamide (DMF).

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add orotic acid monohydrate (34.828 g, 200.0 mmol).

-

Reagent Addition: To the flask, add phosphorus trichloride (100 mL, 1092 mmol) and N,N-dimethylformamide (20 drops).

-

Reaction Conditions: The reaction mixture is heated to 110 °C and stirred at this temperature overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. In a separate, larger flask, place 500 mL of hexane and stir vigorously while slowly adding the dark reaction mixture.

-

Extraction and Washing: Separate the hexane layer and wash it sequentially with 100 mL of deionized water and 100 mL of saturated saline solution.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and carefully evaporate the solvent under reduced pressure.

-

Product: The resulting product is 2,6-dichloropyrimidine-4-carbonyl chloride, obtained as a light yellow liquid (yield: ~62%).[9]

The use of phosphorus trichloride serves a dual purpose: it chlorinates the hydroxyl groups at the 2 and 6 positions of the pyrimidine ring and converts the carboxylic acid to a carbonyl chloride. DMF acts as a catalyst by forming a Vilsmeier-Haack type reagent with phosphorus trichloride, which is a more reactive chlorinating species. The overnight heating ensures the reaction goes to completion. The work-up with hexane precipitates out inorganic byproducts, and the subsequent washing steps remove any remaining impurities.

Step 2: Hydrolysis to this compound

The second step involves the careful hydrolysis of the newly formed 2,6-dichloropyrimidine-4-carbonyl chloride to the final product. This is a standard reaction for converting acyl chlorides to carboxylic acids.

-

Reaction Setup: In a flask, dissolve the 2,6-dichloropyrimidine-4-carbonyl chloride in a suitable organic solvent such as tetrahydrofuran (THF).

-

Hydrolysis: Cool the solution in an ice bath and slowly add a stoichiometric amount of water with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

The hydrolysis of the acyl chloride is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The reaction is typically fast and exothermic, hence the need for cooling to control the reaction rate and prevent unwanted side reactions. The choice of an organic solvent is to ensure the miscibility of the acyl chloride and water.

Alternative Synthetic Pathway: Direct Chlorination

An alternative approach involves the direct chlorination of a dihydroxypyrimidine precursor. While less commonly detailed specifically for the 4-carboxylic acid derivative, this method is widely used for analogous pyrimidine systems.[10][11]

The general principle involves reacting a dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine such as N,N-dimethylaniline.[10] The amine acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the chlorinated product.

Caption: Direct chlorination of the dihydroxy precursor.

Visualization of the Primary Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Safety and Handling

The synthesis of this compound involves the use of hazardous chemicals that require strict safety protocols.

-

Phosphorus trichloride and Phosphorus oxychloride: These are highly corrosive and toxic reagents. They react violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

N,N-dimethylformamide (DMF): DMF is a suspected carcinogen and should be handled with care.

-

General Precautions: Always perform reactions in a clean and dry environment. Ensure all glassware is properly dried to prevent unwanted reactions with the chlorinating agents.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the production of various high-value chemicals. The primary route, starting from orotic acid monohydrate, is a reliable and scalable method. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and efficiently produce this important synthetic intermediate.

References

- Neises, B., & Steglich, W. (1978). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 59, 183. doi:10.15227/orgsyn.059.0183

- Preparation method of pyrimidine derivative 4, 6-dichloro-2-pyrimidine carboxylic acid methyl ester. (n.d.).

- This compound - Stenutz. (n.d.).

- Process for preparing 2-amino-4,6-dichloropyrimidine. (n.d.).

- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (n.d.).

- This compound | C5H2Cl2N2O2 | CID 240530 - PubChem. (n.d.).

- Facile and Practical Synthesis of 2,6-Dichloropurine. (n.d.).

- Process for the preparation of chloropyrimidines. (n.d.).

- This compound - Ascendex Scientific, LLC. (n.d.).

- Process for the production of 2,4-dichloropyrimidine-5-carboxylic acid chloride. (n.d.).

- Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid Unlock 65% Savings [VexqLvN9]. (n.d.).

Sources

- 1. This compound | 16492-28-7 | FD147587 [biosynth.com]

- 2. This compound [stenutz.eu]

- 3. This compound | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 16492-28-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 6. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,6-DICHLOROPYRIMIDINE-4-CARBONYL CHLORIDE | 26830-94-4 [chemicalbook.com]

- 10. US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

2,6-Dichloropyrimidine-4-carboxylic acid CAS number 16492-28-7 properties

An In-depth Technical Guide to 2,6-Dichloropyrimidine-4-carboxylic acid (CAS: 16492-28-7)

Introduction

This compound, identified by CAS number 16492-28-7, is a pivotal heterocyclic building block in modern organic and medicinal chemistry.[1] Its rigid pyrimidine core, functionalized with two reactive chlorine atoms and a carboxylic acid handle, offers a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective, stepwise modifications, making it a highly valued intermediate in the development of agrochemicals, dyes, and, most notably, pharmaceutical agents.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, applications, and handling protocols, designed for researchers and professionals in drug development and chemical synthesis.

Physicochemical and Computational Properties

The utility of a chemical scaffold is fundamentally dictated by its physical and chemical properties. These attributes influence its solubility, reactivity, and pharmacokinetic behavior when incorporated into larger molecules.

Core Physicochemical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16492-28-7 | [1][2][3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 192.99 g/mol | [1][2][3] |

| IUPAC Name | This compound | [4] |

| Melting Point | 90 °C | [1] |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)O | [1][2][4] |

| InChI | InChI=1S/C5H2Cl2N2O2/c6-3-1-2(4(10)11)8-5(7)9-3/h1H,(H,10,11) | [4] |

| InChIKey | MOXUTXQEKYPKKS-UHFFFAOYSA-N | [4] |

Computed Chemical Descriptors

Computational properties help predict the behavior of the molecule in biological systems and synthetic reactions.

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 63.08 Ų | [2] |

| LogP (Octanol-Water Partition Coefficient) | 1.4816 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

Reactivity and Synthetic Utility

The synthetic value of this compound stems from its distinct reactive sites. The electron-deficient pyrimidine ring, further activated by two chlorine atoms, is highly susceptible to nucleophilic aromatic substitution (SₙAr). The chlorine atoms at the C2 and C6 positions can be sequentially displaced by a variety of nucleophiles, including amines, thiols, and alcohols.

This reactivity profile allows for the construction of diverse molecular libraries. For instance, reaction with a primary amine can lead to the formation of a mono-substituted aminopyrimidine, with the second chlorine atom available for subsequent functionalization. The carboxylic acid group provides an orthogonal reactive handle for amide bond formation, esterification, or reduction, further expanding its synthetic potential. This dual reactivity is a cornerstone of its application in combinatorial chemistry and targeted drug design.[5]

Caption: Key reactive sites and transformations of the title compound.

Applications in Research and Development

Scaffold for Medicinal Chemistry

The pyrimidine ring is a privileged scaffold found in numerous FDA-approved drugs. The ability of this compound to serve as a precursor to diverse substituted pyrimidines makes it a valuable starting material in drug discovery campaigns targeting kinases, G-protein coupled receptors (GPCRs), and other enzyme classes.

Intermediate in Chemical Synthesis

Beyond pharmaceuticals, it serves as an intermediate in the manufacture of various organic compounds, including agrochemicals and dyes, where the pyrimidine core imparts specific desired properties.[1]

Derivatization Agent for Analytical Chemistry

A notable application is in the quantitative analysis of metabolites like carboxylic acids in biological samples.[5] The high polarity and poor ionization efficiency of many endogenous carboxylic acids make them challenging to analyze via reversed-phase liquid chromatography-mass spectrometry (LC-MS).[5] Derivatization with a pyrimidine-based reagent, structurally similar to the title compound, enhances hydrophobicity for better chromatographic retention and introduces a readily ionizable nitrogenous ring, facilitating robust detection in positive electrospray ionization (ESI) mode.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. It is classified as an irritant.

GHS Hazard Information

| Category | Details | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [4][6] |

| Signal Word | Warning | [4][7] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][7] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | [4][7][8] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear chemical safety goggles (compliant with EN 166).[7]

-

Hand Protection : Use chemically resistant protective gloves.[7]

-

Skin and Body Protection : Wear a lab coat or long-sleeved clothing.[7]

-

Respiratory Protection : If working outside a fume hood or with large quantities, use a NIOSH-approved respirator with an appropriate dust mask or cartridge.[7]

-

-

Hygiene : Avoid ingestion, inhalation, and contact with skin or eyes.[7] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][10]

Storage Conditions

To maintain chemical integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7][9] For long-term stability, storage in a freezer at temperatures of -15°C to -20°C is recommended.[1][2]

Experimental Protocols

The following protocols are representative of the compound's primary applications and are intended for trained professionals.

Protocol: General Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general procedure for the reaction of this compound with a generic primary amine.

Caption: A typical experimental workflow for an SₙAr reaction.

Methodology:

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent (e.g., N,N-Dimethylformamide or Dioxane).

-

Reagent Addition : Add the desired primary or secondary amine (1.0-1.2 eq.) to the solution, followed by the addition of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to scavenge the HCl byproduct.

-

Reaction Conditions : Stir the mixture at an elevated temperature (typically 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to yield the desired mono-substituted product.

Protocol: Analytical Characterization by HPLC

This protocol outlines a standard method for assessing the purity of the title compound.

Methodology:

-

Sample Preparation : Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable diluent, such as a 50:50 (v/v) mixture of acetonitrile and water.

-

Chromatographic Conditions :

-

Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A : 0.1% Formic Acid in Water.

-

Mobile Phase B : 0.1% Formic Acid in Acetonitrile.

-

Gradient : Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30 °C.

-

Detection : UV detector at 254 nm.

-

-

Analysis : Inject 5-10 µL of the sample solution. The purity can be determined by integrating the peak area of the main component relative to the total peak area. The identity can be confirmed by coupling the HPLC system to a mass spectrometer (LC-MS).[11]

References

- VexqLvN9. Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid. (Note: This source refers to an isomer but provides relevant safety and handling information applicable to dichloropyrimidine structures). [Link]

- PubChem. This compound | C5H2Cl2N2O2 | CID 240530. [Link]

Sources

- 1. This compound | 16492-28-7 | FD147587 [biosynth.com]

- 2. chemscene.com [chemscene.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. QCC Tour | Virtual tour generated by Panotour [qcc.edu]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. 2,6-ジクロロピリジン-4-カルボン酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 16492-28-7|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2,6-Dichloropyrimidine-4-carboxylic acid: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrimidine-4-carboxylic acid, with CAS Number 16492-28-7, is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science.[1][2] Its rigid pyrimidine core, functionalized with a carboxylic acid and two reactive chlorine atoms, offers a versatile scaffold for the synthesis of a diverse array of more complex molecules. The electron-deficient nature of the pyrimidine ring, further enhanced by the inductive effect of the chlorine substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution, paving the way for the introduction of various functional groups. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and key applications, offering field-proven insights for professionals in drug discovery and organic synthesis.

Molecular Structure and Identifiers

The structural integrity and identity of a chemical compound are fundamental to its application in research and development. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 16492-28-7 | [1][2] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 192.99 g/mol | [1][4] |

| IUPAC Name | This compound | [1] |

| SMILES | O=C(O)c1cc(Cl)nc(Cl)n1 | [1][3] |

| InChI Key | MOXUTXQEKYPKKS-UHFFFAOYSA-N | [1][3] |

Physical and Chemical Properties

A thorough understanding of the physicochemical properties of a compound is critical for its handling, reaction setup, and formulation.

| Property | Value | Notes | Source(s) |

| Appearance | Solid (form not specified) | Assumed to be a crystalline solid based on typical nature of similar compounds. | |

| Melting Point | 90 - 98 °C | A range is provided as different sources report slightly different values. | [3][4] |

| Solubility | No quantitative data available | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. The methyl ester is soluble in chloroform and dimethylformamide. Solubility in aqueous bases is expected due to salt formation. | [5] |

| pKa | Not experimentally determined | The pKa of the carboxylic acid is expected to be lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the strong electron-withdrawing nature of the dichloropyrimidine ring. Computational methods can provide an estimate, but experimental validation is required. | [6][7] |

| Storage | Store at < -15°C, keep container well closed. | Should be stored in a dry, cool place away from direct sunlight and moisture to maintain integrity. | [4] |

Spectroscopic Characterization

While publicly accessible spectra are limited, the expected spectroscopic signatures can be predicted based on the molecule's structure. Commercial suppliers can provide lot-specific analytical data, including NMR, HPLC, and LC-MS.[8]

-

¹H NMR Spectroscopy : The proton nuclear magnetic resonance spectrum is expected to be simple. A singlet should be observed for the proton at the C5 position of the pyrimidine ring, likely in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the adjacent electronegative nitrogen atoms and chlorine atoms. A broad singlet corresponding to the acidic proton of the carboxylic acid group would also be present, with its chemical shift being highly dependent on the solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (δ 160-170 ppm). The carbons attached to the chlorine atoms (C2 and C6) and the nitrogen atoms will also be in the downfield region of the aromatic carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak corresponding to the C=O (carbonyl) stretch is expected around 1700-1730 cm⁻¹. C-Cl stretching vibrations would be observed in the fingerprint region.

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with the [M]+, [M+2]+, and [M+4]+ peaks in an approximate ratio of 9:6:1.

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the reactivity of the chloro-substituents towards nucleophiles.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the C2 and C6 positions are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring nitrogens. In general, for chloropyrimidines, the reactivity of the positions follows the order C4(6) > C2.[9] This makes this compound an excellent electrophile for reactions with a wide range of nucleophiles, including amines, alcohols, and thiols.

The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. The stability of this intermediate is key to the facility of the substitution reaction. The reaction is typically regioselective, with the first substitution occurring at either the C2 or C6 position. Under controlled conditions, it is often possible to achieve monosubstitution, followed by a second substitution with a different nucleophile if desired.

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: General Procedure for Amination

Causality: This protocol describes a typical SNAr reaction with an amine nucleophile. The use of a base (like diisopropylethylamine or potassium carbonate) is crucial to neutralize the HCl generated during the reaction, which would otherwise protonate the amine nucleophile, rendering it unreactive. The choice of solvent and temperature depends on the nucleophilicity of the amine and the desired reaction rate.

-

Reaction Setup : To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., acetonitrile, DMF, or isopropanol) is added the amine nucleophile (1.0-1.2 eq.) and a base (e.g., DIPEA, 2.0 eq.).

-

Reaction Conditions : The reaction mixture is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the amine. The progress of the reaction is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Work-up and Purification : Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then subjected to a standard aqueous work-up, and the product is purified by crystallization or column chromatography.

Synthesis

A common and established method for the synthesis of chloropyrimidines involves the chlorination of the corresponding dihydroxypyrimidine precursors.[10][11]

Caption: Plausible synthetic route to the target compound.

Protocol: General Synthesis via Chlorination

Causality: This generalized protocol is based on the widely used Vilsmeier-Haack type reaction for converting hydroxypyrimidines to their chloro derivatives. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and often as the solvent. The reaction proceeds by converting the hydroxyl groups (which exist in tautomeric equilibrium with the keto form) into better leaving groups, which are then displaced by chloride ions.

-

Reaction Setup : The starting material, the corresponding dihydroxypyrimidine-carboxylic acid, is carefully added in portions to an excess of phosphorus oxychloride (POCl₃).

-

Reaction Conditions : The mixture is heated to reflux (typically around 105-110 °C) and maintained at this temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Isolation : The reaction mixture is cooled, and the excess POCl₃ is carefully removed by distillation under reduced pressure. The resulting residue is then cautiously quenched by pouring it onto crushed ice.

-

Purification : The precipitated solid product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Applications in Research and Drug Development

This compound is a valuable intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. Its ability to undergo sequential, regioselective SNAr reactions allows for the construction of libraries of disubstituted pyrimidines for screening against various biological targets.

-

Kinase Inhibitors : The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, frequently found in the core of many kinase inhibitors. The C2 and C6 positions can be functionalized with different amine-containing fragments to optimize binding to the ATP-binding pocket of target kinases.

-

SHP2 Inhibitors : Derivatives of pyrimidine-4-carboxylic acid have been investigated as inhibitors of the SHP2 (Src homology 2 domain-containing phosphatase 2), a protein tyrosine phosphatase that is a key regulator in cellular signaling pathways and a target for cancer therapy.

-

Agrochemicals and Dyes : The reactivity of this compound also makes it a useful precursor in the synthesis of certain agrochemicals and dyes.[4]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

-

Hazard Identification : It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

-

Precautionary Measures :

-

Engineering Controls : Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear protective gloves, safety goggles with side-shields, and a lab coat.

-

Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

-

First Aid :

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes.

-

Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion/Inhalation : Move to fresh air. Seek medical attention if you feel unwell.

-

References

- Computational Estimation of the Acidities of Pyrimidines and Rel

- Rupp, M. Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening. [Link]

- This compound | C5H2Cl2N2O2 | CID 240530. PubChem. [Link]

- This compound methyl ester. ChemBK. [Link]

- This compound. Stenutz. [Link]

- This compound. Ascendex Scientific, LLC. [Link]

- Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases. PMC - NIH. [Link]

- Theoretical prediction of relative and absolute pKa values of aminopyridines.

- US5698695A - Process for preparing 2-amino-4,6-dichloropyrimidine.

- Reaxys Medicinal Chemistry. Elsevier. [Link]

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 2,6-Dichloropyrimidine-4-carboxamide | CAS#:98136-42-6. Chemsrc. [Link]

- (12)

- US5525724A - Process for the preparation of chloropyrimidines.

Sources

- 1. This compound | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound – Ascendex Scientific, LLC [ascendexllc.com]

- 3. This compound [stenutz.eu]

- 4. This compound | 16492-28-7 | FD147587 [biosynth.com]

- 5. scispace.com [scispace.com]

- 6. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mrupp.info [mrupp.info]

- 8. 16492-28-7|this compound|BLD Pharm [bldpharm.com]

- 9. PubChemLite - this compound (C5H2Cl2N2O2) [pubchemlite.lcsb.uni.lu]

- 10. supportcontent.elsevier.com [supportcontent.elsevier.com]

- 11. 2,6-Dibromopyridine-4-carboxylic acid | C6H3Br2NO2 | CID 15482692 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2,6-Dichloropyrimidine-4-carboxylic acid: A Cornerstone Intermediate in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloropyrimidine-4-carboxylic acid is a highly functionalized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its rigid pyrimidine core, adorned with reactive chloro groups and a versatile carboxylic acid handle, renders it an invaluable building block for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of targeted therapeutics.

Physicochemical Properties and Molecular Identification

This compound is typically a white to off-white crystalline solid. Its fundamental properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1] |

| Molecular Weight | 192.99 g/mol | [2] |

| CAS Number | 16492-28-7 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | ~90 °C | [2] |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)O | [1] |

| InChIKey | MOXUTXQEKYPKKS-UHFFFAOYSA-N | [1] |

Molecular Structure and Spectroscopic Profile

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two chlorine atoms at positions 2 and 6, and a carboxylic acid group at position 4. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents significantly influences the electron density distribution within the ring, making the chloro-substituted carbons highly electrophilic.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichloropyrimidine-4-carboxylic acid

This guide provides a comprehensive analysis of the spectroscopic data for 2,6-dichloropyrimidine-4-carboxylic acid, a compound of interest for researchers, scientists, and professionals in drug development. The structural elucidation of this molecule is paramount for its application in synthetic chemistry and materials science. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Introduction

This compound (C₅H₂Cl₂N₂O₂) is a halogenated pyrimidine derivative.[1][2] Halogenated pyrimidines are significant building blocks in organic synthesis, often serving as precursors for more complex molecules with potential biological activity.[3] Accurate spectroscopic characterization is the cornerstone of chemical research, ensuring the identity and purity of a compound. This guide will provide a detailed examination of the key spectroscopic features of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are essential for a complete structural assignment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the limited number of protons. The key signals to anticipate are from the carboxylic acid proton and the proton on the pyrimidine ring.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-13 ppm.[4] This significant downfield shift is attributed to the anisotropic effect of the carbonyl group and the acidic nature of the proton, which can participate in hydrogen bonding.[4]

-

Pyrimidine Ring Proton (-CH): The single proton attached to the pyrimidine ring is expected to resonate in the aromatic region, typically between 7-9 ppm. The exact chemical shift is influenced by the electron-withdrawing effects of the two chlorine atoms and the carboxylic acid group.

A representative ¹H NMR spectrum is available through public databases such as PubChem.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, five distinct carbon signals are expected.

| Carbon Atom | Expected Chemical Shift (ppm) | Rationale |

| Carboxylic Carbonyl (C=O) | 160-170 | The carbonyl carbon of a carboxylic acid is characteristically found in this downfield region.[5] |

| C4 (C-COOH) | ~160 | The carbon atom of the pyrimidine ring attached to the carboxylic acid group. Its chemical shift is influenced by the electronegative nitrogen atoms and the carbonyl group. |

| C2 & C6 (C-Cl) | 150-160 | These carbons are bonded to electronegative chlorine atoms and nitrogen atoms, resulting in a significant downfield shift.[6] |

| C5 (CH) | 110-120 | This carbon is bonded to a hydrogen atom and is situated between two nitrogen atoms in the aromatic ring. |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

The unsymmetrical substitution pattern of the pyrimidine ring should result in four distinct signals for the ring carbons, confirming the position of the substituents.[6]

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts, particularly of the acidic proton. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of the less sensitive ¹³C nuclei. A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by several key absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H Stretch (Carboxylic Acid) | 3300-2500 (broad) | The broadness of this band is a hallmark of the hydrogen-bonded dimer of carboxylic acids.[4] |

| C=O Stretch (Carboxylic Acid) | 1725-1700 | This strong absorption is characteristic of the carbonyl group in a carboxylic acid.[5] |

| C=N and C=C Stretch (Pyrimidine Ring) | 1600-1450 | Aromatic rings typically show a series of absorptions in this region. |

| C-Cl Stretch | 800-600 | The carbon-chlorine stretching vibrations are expected in the fingerprint region of the spectrum. |

The presence of a broad O-H stretch and a strong C=O stretch are definitive indicators of the carboxylic acid functionality.

Experimental Protocol for IR Data Acquisition

Sample Preparation (KBr Pellet Technique):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

The mixture should be ground to a fine, uniform powder to minimize scattering of the infrared radiation.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound.

The expected monoisotopic mass of this compound (C₅H₂Cl₂N₂O₂) is approximately 191.95 Da.[1]

Expected Fragmentation Pattern: In the mass spectrum, the molecular ion peak (M⁺) should be observed. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be visible for the molecular ion and any chlorine-containing fragments. The ratio of the M⁺, (M+2)⁺, and (M+4)⁺ peaks will be approximately 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[4]

Experimental Protocol for MS Data Acquisition

Sample Preparation and Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as liquid chromatography (LC) or gas chromatography (GC), depending on the volatility and thermal stability of the compound. Electrospray ionization (ESI) is a common technique for carboxylic acids.[7]

Data Acquisition:

-

Set the mass spectrometer to acquire data in either positive or negative ion mode. For carboxylic acids, negative ion mode is often preferred as the deprotonated molecule [M-H]⁻ is readily formed.[7]

-

Acquire the mass spectrum over a suitable m/z range to include the molecular ion and expected fragments.

Visualization of Experimental Workflows

Caption: Experimental workflows for NMR, IR, and MS analysis.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The combination of NMR, IR, and MS techniques allows for the unambiguous determination of its chemical structure. The detailed protocols and interpretations serve as a valuable resource for researchers working with this compound and other related heterocyclic systems. Adherence to these rigorous analytical practices ensures the scientific integrity and reproducibility of experimental results in the fields of chemical synthesis and drug discovery.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). This compound.

- NIST. (n.d.). 4-Pyridinecarboxylic acid, 2,6-dichloro-.

- Stenutz. (n.d.). This compound.

- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.

- Asian Journal of Chemistry. (n.d.). Infrared Spectra of 2-Amino-4,6-Dichloro Pyrimidine.

- PubChem. (n.d.). 2,6-Dimethoxypyrimidine-4-carboxylic acid.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST. (n.d.). 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-.

- ChemBK. (n.d.). 2,6-Dichloro-pyrimidine-4-carboxylic acid amide.

- ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample.

- VexqLvN9. (n.d.). Revolutionary 2,5-dichloropyrimidine-4-carboxylic Acid Unlock 65% Savings.

- PubMed. (2014). Spectroscopic characterization of hydrogen-bonded proton transfer complex between 4-aminopyridine with 2,6-dichloro-4-nitrophenol in different solvents and solid state.

- Chemistry LibreTexts. (2020). Spectroscopy of Carboxylic Acid Derivatives.

- NIH. (n.d.). Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole.

- Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.

- PubMed Central. (n.d.). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines.

- SpectraBase. (n.d.). 4-Amino-2,6-dichloro-pyrimidine - Optional[13C NMR] - Chemical Shifts.

- MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs).

Sources

- 1. This compound | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dichloropyrimidine-4-carboxylic Acid in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,6-Dichloropyrimidine-4-carboxylic acid. Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to explain the underlying physicochemical principles that govern its solubility. We will explore a theoretical framework for predicting solubility, provide actionable experimental protocols for its determination, and contextualize this knowledge with data from analogous compounds.

Introduction: The Significance of this compound

This compound is a key heterocyclic building block in synthetic organic chemistry. Its pyrimidine core is a foundational structure in numerous biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] As an intermediate, its utility in the synthesis of novel compounds for antiviral, anticancer, and other therapeutic areas is significant.[2]

A thorough understanding of the solubility of this compound is paramount for its practical application. Solubility dictates crucial process parameters, including reaction kinetics, purification strategies (such as crystallization), formulation development, and biological assay design. This guide provides the foundational knowledge required to effectively work with this versatile intermediate.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 16492-28-7 | [1][3] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][3] |

| Molecular Weight | 192.99 g/mol | [1][3] |

| Appearance | Crystalline Solid | [4] |

| Melting Point | 90 °C - 98 °C | [1][5] |

| SMILES | C1=C(N=C(N=C1Cl)Cl)C(=O)O | [1][3] |

| InChIKey | MOXUTXQEKYPKKS-UHFFFAOYSA-N | [3][5] |

Note: A discrepancy exists in the reported melting point, which may be due to different measurement conditions or sample purity. Experimental verification is recommended.

Theoretical Solubility Profile: A Structure-Based Analysis

While extensive empirical data for this compound is not widely published, we can develop a robust theoretical solubility profile by dissecting its molecular structure. The widely used principle of "like dissolves like" serves as our primary guide.[6]

The molecule's solubility is governed by a balance of three key structural features:

-

The Carboxylic Acid Group (-COOH): This is a highly polar, hydrophilic functional group capable of acting as both a hydrogen bond donor and acceptor. Its presence strongly suggests solubility in polar protic solvents and its acidic nature implies high solubility in basic solutions where it can form a highly polar carboxylate salt.[7]

-

The Dichloropyrimidine Ring: The pyrimidine ring itself contains two nitrogen atoms, which are polar and can act as hydrogen bond acceptors. However, the two electron-withdrawing chlorine atoms significantly modulate the ring's electronic properties and increase its lipophilicity.

-

Chlorine Atoms (-Cl): The two chloro-substituents are hydrophobic and contribute to the molecule's nonpolar character, favoring solubility in less polar organic solvents.

This interplay leads to the following predictions:

-

High Solubility Predicted in:

-

Polar Aprotic Solvents: Such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents can effectively solvate the polar regions of the molecule without the competing interactions of a protic hydrogen. Data from related compounds like Pyrimidine-4-carboxylic acid and Pyrimidine-2-carboxylic acid show high solubility in DMSO and DMF, supporting this prediction.[4][8]

-

Aqueous Bases: (e.g., 5% NaOH, 5% NaHCO₃). The carboxylic acid will be deprotonated to form a water-soluble salt, a standard characteristic for organic acids.[7][9]

-

-

Moderate Solubility Predicted in:

-

Polar Protic Solvents: Such as ethanol, methanol, and isopropanol. These solvents can hydrogen bond with the carboxylic acid and pyrimidine nitrogens. However, the hydrophobic chlorine atoms may limit overall solubility compared to polar aprotic solvents. Pyrimidine-4-carboxylic acid exhibits low solubility in ethanol (0.25 mg/mL), suggesting our target compound may have similarly limited, though still useful, solubility.[4]

-

Ethers and Ketones: Such as Tetrahydrofuran (THF), 1,4-dioxane, and acetone. These solvents have intermediate polarity and can interact with the polar groups of the solute.

-

-

Low to Negligible Solubility Predicted in:

-

Nonpolar Solvents: Such as hexanes, toluene, and diethyl ether. The strong polar nature of the carboxylic acid group will prevent significant dissolution in these hydrophobic solvents.

-

The logical flow for this predictive analysis is illustrated in the diagram below.

Caption: Predictive solubility workflow based on molecular structure.

Data from Structurally Related Compounds

To provide a practical starting point for solvent selection, the table below summarizes available solubility data for structurally similar compounds. While not a direct substitute for experimental data, this information is highly valuable for estimation.

| Compound | Solvent | Solubility | Source |

| Pyrimidine-4-carboxylic acid | DMSO | ~20 mg/mL | [4] |

| DMF | ~2 mg/mL | [4] | |

| Ethanol | ~0.25 mg/mL | [4] | |

| PBS (pH 7.2) | ~1 mg/mL | [4] | |

| Pyrimidine-2-carboxylic acid | DMSO, DMF, Ethanol | Soluble (Qualitative) | [8][10] |

| Methyl 2,6-dichloropyrimidine-4-carboxylate | Chloroform, DMF | Soluble (Qualitative) | [11] |

Experimental Protocol for Solubility Determination

To obtain definitive, quantitative solubility data, a systematic experimental approach is required. The isothermal shake-flask method is a reliable and widely accepted technique.[12] This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (±0.01 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation (e.g., HPLC-UV, UPLC-UV)

Methodology:

The workflow for this experimental protocol is outlined below.

Caption: Experimental workflow for the shake-flask solubility method.

Step-by-Step Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a precisely known volume of the test solvent (e.g., 20 mg of solid to 2 mL of solvent). The key is to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials tightly and place them in a shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. Periodically check to confirm that solid material is still present.

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. For fine suspensions, centrifugation may be required.

-

Sampling and Filtration: Carefully draw a sample from the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates. Self-Validation Check: The first few drops of filtrate should be discarded to avoid any potential adsorption onto the filter membrane.

-

Dilution: Accurately dilute a known volume of the clear filtrate with the appropriate solvent to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound must be used for accurate quantification.

-

Calculation: Determine the concentration of the saturated solution, accounting for the dilution factor. The resulting value is the solubility of the compound in that solvent at the specified temperature. Report results in units such as mg/mL, g/L, or mol/L.

Conclusion

While published quantitative solubility data for this compound is scarce, a detailed analysis of its molecular structure provides a strong predictive framework. The compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and in aqueous bases. Its solubility is predicted to be moderate in polar protic solvents and limited in nonpolar media. For drug development and process chemistry, where precise data is non-negotiable, the provided experimental shake-flask protocol offers a robust and reliable method for determining these critical parameters. This guide equips researchers with both the theoretical understanding and the practical tools necessary to confidently handle and utilize this important chemical intermediate.

References

- Owlcation. (n.d.). Experiment 1: Determination of Solubility Class. [Online].

- ChemBK. (2024). This compound methyl ester - Introduction. [Online].

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Online].

- University of Toronto Scarborough. (2023). Solubility of Organic Compounds. [Online].

- PubChem. (n.d.). This compound. [Online].

- Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. [Online].

- Baluja, S., et al. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Online].

- Kennesaw State University. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online].

- Stenutz. (n.d.). This compound. [Online].

- Chemsrc. (2025). 2,6-Dichloropyrimidine-4-carboxamide. [Online].

Sources

- 1. This compound | 16492-28-7 | FD147587 [biosynth.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. This compound [stenutz.eu]

- 6. chem.ws [chem.ws]

- 7. www1.udel.edu [www1.udel.edu]

- 8. Pyrimidine-2-carboxylic acid | 31519-62-7 [chemicalbook.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Pyrimidine-2-carboxylic acid CAS#: 31519-62-7 [m.chemicalbook.com]

- 11. chembk.com [chembk.com]

- 12. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

Topic: Stability and Storage Conditions for 2,6-Dichloropyrimidine-4-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloropyrimidine-4-carboxylic acid (CAS No. 16492-28-7) is a pivotal intermediate in the synthesis of novel pharmaceutical and agrochemical compounds.[1] Its inherent reactivity, conferred by the dichlorinated pyrimidine ring and the carboxylic acid moiety, makes it a versatile building block. However, these same functional groups render the molecule susceptible to degradation if not handled and stored under appropriate conditions. This guide provides a comprehensive analysis of the chemical stability of this compound, outlines evidence-based storage and handling protocols, and details a systematic approach for its stability assessment.

Chemical Identity and Physicochemical Profile

This compound is a solid organic compound whose structure is foundational for further synthetic elaborations.[1][2] Understanding its basic properties is the first step in ensuring its long-term integrity.

| Property | Value | Source(s) |

| CAS Number | 16492-28-7 | [2][3][4] |

| Molecular Formula | C₅H₂Cl₂N₂O₂ | [1][2][3][4] |

| Molecular Weight | 192.99 g/mol | [1][3][4] |

| Appearance | Crystalline solid | [5] |

| Melting Point | ~90 °C | [1] |

| SMILES | O=C(C1=NC(Cl)=NC(Cl)=C1)O | [3][6] |

| InChIKey | MOXUTXQEKYPKKS-UHFFFAOYSA-N | [2][6] |

Core Stability Analysis and Degradation Pathways

While generally stable under recommended conditions, the compound's stability is influenced by temperature, moisture, and light.[7] The electron-deficient pyrimidine ring, substituted with two chlorine atoms, is prone to nucleophilic attack, while the carboxylic acid group can participate in various reactions.

Factors Influencing Stability

-

Temperature: Thermal decomposition can lead to the release of hazardous vapors and gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride (HCl).[8] Multiple suppliers strongly recommend storage at low to cryogenic temperatures to mitigate degradation.[1][3]

-

Moisture and Humidity: The compound is designated as moisture-sensitive.[9][10] The chlorine atoms attached to the pyrimidine ring are susceptible to hydrolysis, which would lead to the formation of hydroxy-pyrimidine derivatives and a decrease in purity. Therefore, storage in a dry environment is critical.[9][10][11]

-

Oxidizing Agents: As with many complex organic molecules, strong oxidizing agents should be avoided to prevent uncontrolled oxidation of the pyrimidine ring or the carboxylic acid group.

Potential Degradation Pathways

The primary degradation mechanisms for this compound can be inferred from its structure. The most probable pathways include nucleophilic substitution (hydrolysis) of the chlorine atoms and decarboxylation. Under more extreme conditions, ring cleavage may occur.

Sources

- 1. This compound | 16492-28-7 | FD147587 [biosynth.com]

- 2. This compound | C5H2Cl2N2O2 | CID 240530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. scbt.com [scbt.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound [stenutz.eu]

- 7. chembk.com [chembk.com]

- 8. fishersci.com [fishersci.com]

- 9. Pyrimidine-2-carboxylic acid - Safety Data Sheet [chemicalbook.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to the Electrophilicity of 2,6-Dichloropyrimidine-4-carboxylic acid

This guide provides a comprehensive technical overview of the electrophilic nature of 2,6-dichloropyrimidine-4-carboxylic acid, a key heterocyclic intermediate in synthetic chemistry and drug discovery. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the theoretical underpinnings of its reactivity, offers practical experimental protocols for its functionalization, and presents a framework for predicting its behavior in nucleophilic aromatic substitution reactions.

Introduction: The Significance of a π-Deficient Heterocycle

Pyrimidine derivatives are foundational scaffolds in a multitude of therapeutic agents and biologically active molecules.[1][2] Their prevalence stems from the unique electronic properties of the pyrimidine ring, which is characterized by a π-deficient nature due to the presence of two electronegative nitrogen atoms.[1][3] This inherent electron deficiency is the primary driver of its electrophilicity, making substituted pyrimidines, particularly halopyrimidines, highly susceptible to nucleophilic attack.[3][4]

This compound is a particularly interesting building block. The strategic placement of two chlorine atoms at the C2 and C6 positions, coupled with an electron-withdrawing carboxylic acid group at C4, creates a molecule with distinct and exploitable reactive sites. Understanding the interplay of these functional groups is paramount for its effective utilization in the synthesis of novel chemical entities.

Theoretical Analysis of Electrophilicity

The electrophilicity of this compound is a confluence of several electronic factors. A thorough analysis of its structure reveals a highly activated system for nucleophilic aromatic substitution (SNAr).

The Influence of the Pyrimidine Core and Chloro-Substituents

The pyrimidine ring's two nitrogen atoms significantly lower the π-electron density at the 2, 4, and 6 positions.[1][3] This effect is synergistic with the inductive and mesomeric electron-withdrawing properties of the chlorine atoms at the C2 and C6 positions. Consequently, these positions are rendered highly electrophilic and are primed for substitution by a wide range of nucleophiles.[5] In symmetrically substituted 4,6-dichloropyrimidines, these positions are equally reactive.[6] For this compound, the C2 and C6 positions are electronically equivalent in the absence of other influencing factors.

The Role of the C4-Carboxylic Acid Group

The carboxylic acid moiety at the C4 position is a potent electron-withdrawing group. Through a combination of inductive and resonance effects, it further depletes the electron density of the pyrimidine ring, thereby enhancing the overall electrophilicity of the molecule. This heightened reactivity makes SNAr reactions on this scaffold particularly facile, often proceeding under mild conditions.

The workflow for a typical SNAr reaction on this substrate can be visualized as follows:

Caption: Generalized workflow for the nucleophilic aromatic substitution on this compound.

Regioselectivity in Nucleophilic Aromatic Substitution

While the C2 and C6 positions are electronically equivalent, the introduction of the first nucleophile will invariably influence the reactivity of the remaining chlorine atom. The electronic nature of the incoming nucleophile will either deactivate or further activate the ring towards a second substitution. For instance, the introduction of an electron-donating group via the first SNAr reaction will likely render the second substitution more challenging.

In the analogous 2,4-dichloropyrimidine systems, the C4 position is generally more reactive than the C2 position.[7][8][9] This preference is often attributed to the formation of a more stable para-quinoid Meisenheimer intermediate during the attack at C4.[4] For this compound, the initial nucleophilic attack can occur at either the C2 or C6 position, leading to a single monosubstituted product due to the molecule's symmetry.

Experimental Protocols for Assessing Electrophilicity

To empirically probe the electrophilicity of this compound, a series of SNAr reactions with different classes of nucleophiles can be performed. Below are detailed protocols for amination and alkoxylation reactions.

Protocol for Mono-Amination

This protocol describes a general procedure for the reaction with a primary or secondary amine.

Materials:

-

This compound

-

Amine of choice (e.g., aniline, morpholine)

-

Diisopropylethylamine (DIPEA)

-

n-Butanol (n-BuOH)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Thin Layer Chromatography (TLC) plates

-

Standard laboratory glassware

Procedure:

-

To a solution of this compound (1.0 mmol) in n-butanol (10 mL), add the desired amine (1.1 mmol).

-

Add DIPEA (1.5 mmol) to the reaction mixture.

-

Heat the mixture to 80-100 °C and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

Protocol for Mono-Alkoxylation

This protocol outlines a method for introducing an alkoxy group.

Materials:

-

This compound

-

Alcohol of choice (e.g., methanol, ethanol)

-

Sodium hydride (NaH) or Sodium hydroxide (NaOH)

-

Anhydrous Tetrahydrofuran (THF) or the corresponding alcohol as solvent

-

1M Hydrochloric acid (HCl)

-

Standard laboratory glassware

Procedure:

-

To a solution of the chosen alcohol (5 mL), carefully add sodium hydroxide (1.1 mmol) and stir until dissolved.

-

Add this compound (1.0 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.[5]

-

Once the starting material is consumed, neutralize the reaction mixture with 1M HCl.

-

Remove the alcohol under reduced pressure.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Data Presentation and Expected Outcomes

The outcomes of the SNAr reactions will depend on the nucleophilicity of the reacting partner and the specific reaction conditions. The table below presents hypothetical data for a series of reactions, which can serve as a benchmark for expected yields and reaction times.

| Nucleophile | Product | Reaction Conditions | Expected Yield (%) |

| Aniline | 2-Anilino-6-chloropyrimidine-4-carboxylic acid | DIPEA, n-BuOH, 90 °C, 12 h | 85-95% |

| Morpholine | 2-Morpholino-6-chloropyrimidine-4-carboxylic acid | K₂CO₃, DMF, 60 °C, 8 h | 90-98% |

| Sodium Methoxide | 2-Chloro-6-methoxypyrimidine-4-carboxylic acid | NaOH, Methanol, RT, 2 h | 80-90% |

The logical relationship for assessing the reactivity of this compound is outlined below:

Caption: Logical framework for the comprehensive study of the electrophilicity of this compound.

Conclusion

This compound is a highly electrophilic building block with significant potential in synthetic and medicinal chemistry. The electron-deficient pyrimidine core, augmented by three electron-withdrawing groups, facilitates nucleophilic aromatic substitution at the C2 and C6 positions. Due to the molecule's symmetry, monosubstitution occurs regioselectively to yield a single product. The provided protocols offer a robust starting point for the exploration of its reactivity, enabling the synthesis of a diverse array of substituted pyrimidine derivatives for various research and development applications.

References

- Vertex AI Search. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry.

- BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4,6-Dichloropyrimidin-5-amine.

- ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

- Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.

- BenchChem. (2025). Theoretical studies on the electronic structure of pyrimidines.

- ACS Publications. (n.d.). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters.

- Wikipedia. (n.d.). Pyrimidine.

- PubChem. (n.d.). This compound.

- MDPI. (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde.

- FAQ. (n.d.). What factors affect the selectivity of reactions in 2,4-Dichloropyrimidine compounds?

- Biosynth. (n.d.). This compound.

- Stenutz. (n.d.). This compound.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- MDPI. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds.

Sources

- 1. scialert.net [scialert.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. guidechem.com [guidechem.com]

theoretical calculations on 2,6-Dichloropyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Theoretical Investigation of 2,6-Dichloropyrimidine-4-carboxylic Acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for the theoretical and computational analysis of this compound (DCPCA). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of methods to explain the underlying scientific rationale for each step in the computational workflow. Our objective is to establish a self-validating protocol that ensures both accuracy and a profound understanding of the molecule's electronic structure and chemical reactivity.

Introduction: The Significance of this compound

This compound, with the chemical formula C₅H₂Cl₂N₂O₂, is a halogenated pyrimidine derivative.[1] The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of many bioactive compounds and therapeutic agents.[2][3] DCPCA, in particular, serves as a versatile intermediate and building block for synthesizing a range of more complex molecules, including dyes, agrochemicals, and potential drug candidates.[4] Its structural motifs have been explored in the design of inhibitors for targets such as HIV-1 RNase H, highlighting its relevance in modern drug discovery.[5]

Given its potential, a deep understanding of DCPCA's physicochemical properties is paramount. Theoretical calculations, grounded in quantum mechanics, offer a powerful, predictive lens through which we can explore its molecular geometry, electronic landscape, and reactivity profile before a single flask is touched in the lab. This in silico approach accelerates research by identifying the most promising avenues for synthesis and functionalization. This guide will detail the application of Density Functional Theory (DFT), a robust and widely validated method for such investigations.[6][7]

Part 1: Establishing a Robust Computational Foundation

The validity of any theoretical study rests upon the judicious selection of its computational methodology. This choice is not arbitrary; it is a carefully considered balance of accuracy and computational feasibility, tailored to the specific chemical nature of the molecule under investigation.

The Rationale for Density Functional Theory (DFT)

For a molecule like DCPCA—an organic compound with heteroatoms and halogens—Density Functional Theory (TDFT) presents the optimal balance of precision and efficiency. DFT calculates the electronic structure of a molecule by modeling its electron density, rather than the complex wavefunctions of individual electrons. This approach has proven highly effective for predicting molecular properties in systems of this size.

Among the many available functionals, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected for this protocol. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects, crucial for molecules with multiple electronegative atoms like chlorine, nitrogen, and oxygen. It is a workhorse in computational chemistry with a long track record of success in reproducing experimental results for similar pyrimidine systems.[2][3][8]

Selecting a Basis Set for Accuracy